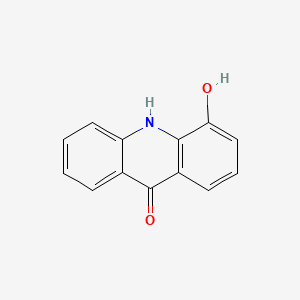
9(10H)-Acridinone, 4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinone, 4-hydroxy- is a derivative of acridine, a heterocyclic organic compound This compound is characterized by the presence of a hydroxyl group at the 4th position and a ketone group at the 9th position of the acridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 4-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzophenone with formic acid, followed by cyclization to form the acridinone core. The hydroxylation at the 4th position can be achieved through various methods, including direct hydroxylation using oxidizing agents or via intermediate steps involving protection and deprotection strategies.
Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 4-hydroxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, catalytic processes, and the use of green chemistry principles to minimize environmental impact.
Types of Reactions:
Oxidation: 9(10H)-Acridinone, 4-hydroxy- can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxyacridine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
- Quinone derivatives from oxidation.
- Hydroxyacridine derivatives from reduction.
- Various substituted acridines from electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of 9(10H)-Acridinone, 4-hydroxy- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound may also interact with various enzymes and proteins involved in cellular processes, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyquinoline: Similar in structure but with a quinoline core.
4-Hydroxycoumarin: Contains a coumarin core and is known for its anticoagulant properties.
4-Hydroxy-2-pyrone: A pyrone derivative with diverse biological activities.
Uniqueness: 9(10H)-Acridinone, 4-hydroxy- is unique due to its acridine core, which provides distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
31231-39-7 |
|---|---|
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
4-hydroxy-10H-acridin-9-one |
InChI |
InChI=1S/C13H9NO2/c15-11-7-3-5-9-12(11)14-10-6-2-1-4-8(10)13(9)16/h1-7,15H,(H,14,16) |
InChI-Schlüssel |
IHQWDTIWYJZZAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12348523.png)
![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348525.png)


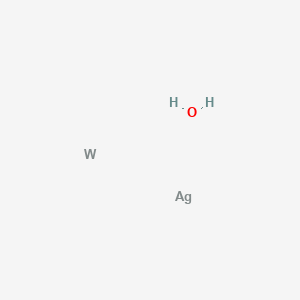
![[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine](/img/structure/B12348548.png)
![2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine](/img/structure/B12348553.png)
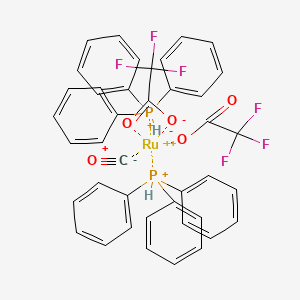
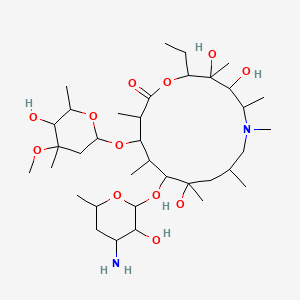
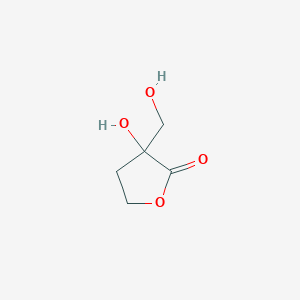
![2-[4-(2-Methoxyethoxy)phenyl]ethanamine](/img/structure/B12348572.png)
![Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate](/img/structure/B12348578.png)
![6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione](/img/structure/B12348583.png)

